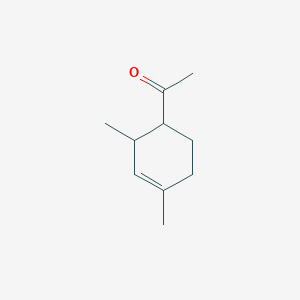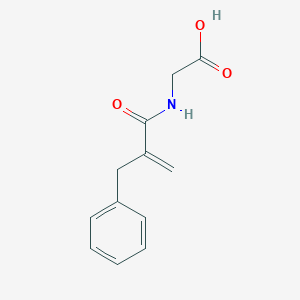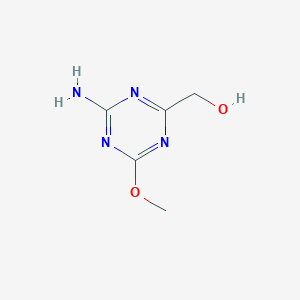
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol, also known as AMTM, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.17 g/mol. AMTM has been studied extensively for its potential applications in various scientific fields, including agriculture, medicine, and materials science. In
Mecanismo De Acción
The mechanism of action of (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA synthesis, leading to cell death. In addition, it may also interfere with the function of certain proteins involved in viral replication, making it a potential antiviral agent.
Efectos Bioquímicos Y Fisiológicos
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain viruses. In vivo studies have shown that it can reduce the growth of tumors in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity profile makes it safe to handle. It is also stable under a wide range of conditions, making it a useful reagent for various applications. However, its solubility in water can be a limitation for some experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol. In agriculture, it could be further developed as a herbicide with improved selectivity and efficacy. In medicine, it could be investigated as a potential therapeutic agent for various diseases, including cancer and viral infections. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol and its potential applications in various scientific fields.
Métodos De Síntesis
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol can be synthesized through a multistep process starting from 2,4,6-trimethoxy-1,3,5-triazine. The first step involves the reaction of 2,4,6-trimethoxy-1,3,5-triazine with hydroxylamine hydrochloride to form 2,4,6-trimethoxy-1,3,5-triazin-2-yl hydroxylamine. This intermediate is then reacted with formaldehyde to produce (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has been studied for its potential applications in various scientific fields. In agriculture, it has been used as a herbicide to control weeds in crops such as corn, soybeans, and wheat. In medicine, it has been investigated for its potential anticancer and antiviral activities. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Propiedades
Número CAS |
121212-37-1 |
|---|---|
Nombre del producto |
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol |
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(4-amino-6-methoxy-1,3,5-triazin-2-yl)methanol |
InChI |
InChI=1S/C5H8N4O2/c1-11-5-8-3(2-10)7-4(6)9-5/h10H,2H2,1H3,(H2,6,7,8,9) |
Clave InChI |
KHTKRVNPOLBKLX-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)N)CO |
SMILES canónico |
COC1=NC(=NC(=N1)N)CO |
Otros números CAS |
121212-37-1 |
Sinónimos |
1,3,5-Triazine-2-methanol,4-amino-6-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



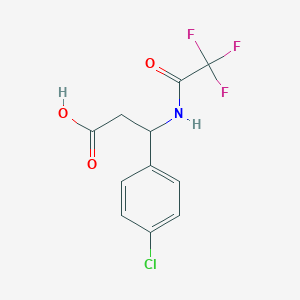

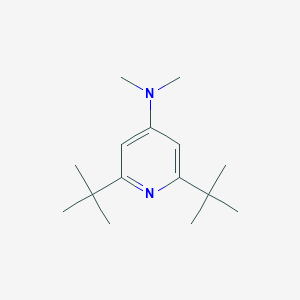
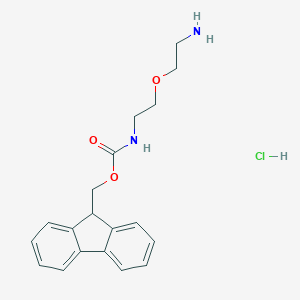
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
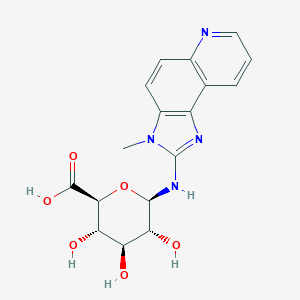
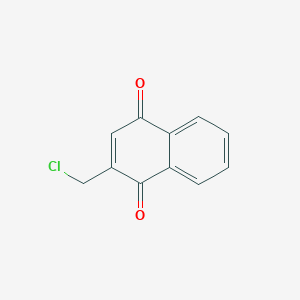
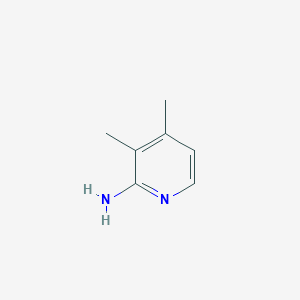
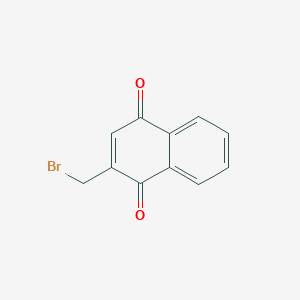
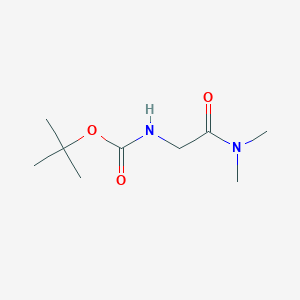
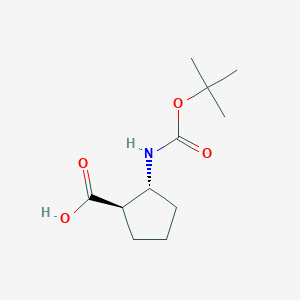
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
